![molecular formula C14H11N3O B14184703 Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- CAS No. 858116-82-2](/img/structure/B14184703.png)
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of an amino group at the 4-position and a phenyl group attached to the methanone moiety further enhances its chemical properties and biological activities .
準備方法
The synthesis of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Phenyl Group: The phenyl group can be attached via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity and efficiency .
化学反応の分析
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
類似化合物との比較
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also exhibit significant biological activities and are used as kinase inhibitors.
1H-Pyrazolo[3,4-b]pyridines: These compounds have been studied for their anticancer properties and share structural similarities with pyrrolo[2,3-b]pyridine derivatives.
(3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone: This compound is another example of a pyrrolo[2,3-b]pyridine derivative with potential therapeutic applications.
The uniqueness of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a valuable compound for further research and development .
特性
CAS番号 |
858116-82-2 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC名 |
(4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H11N3O/c15-11-6-7-16-14-12(11)10(8-17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) |
InChIキー |
LWALKWBYIAGBQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=NC=CC(=C23)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


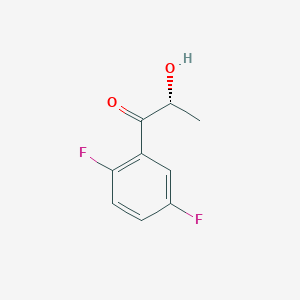
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
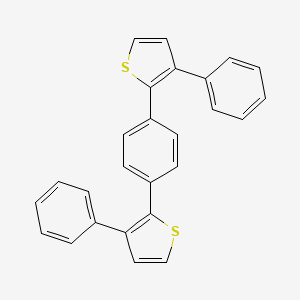
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
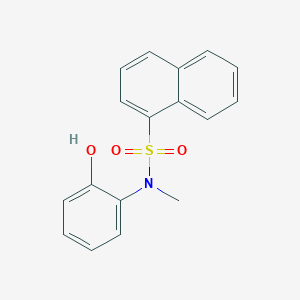
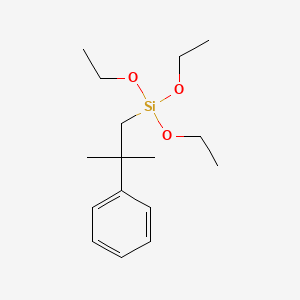
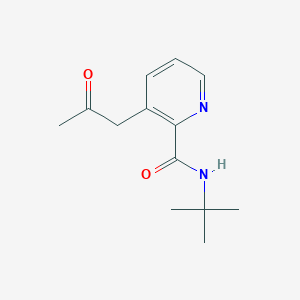
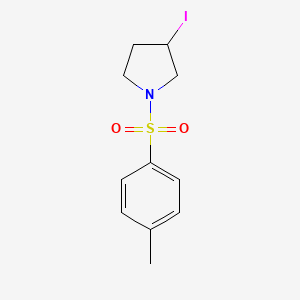
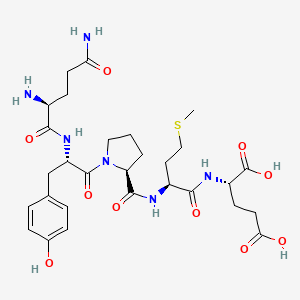
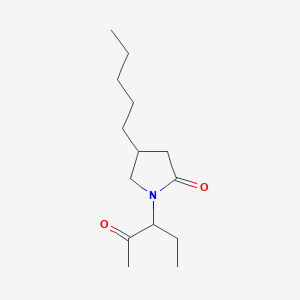
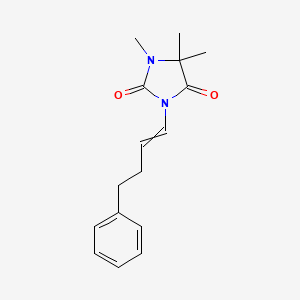
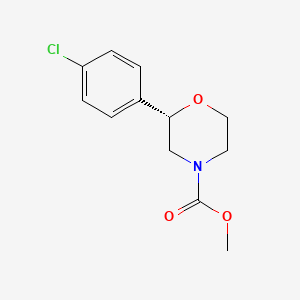
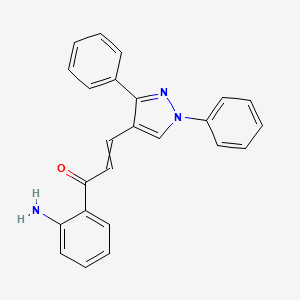
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
